1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone
Description
1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone is a halogenated trifluoroacetophenone derivative characterized by a bromine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position on the phenyl ring. The trifluoroethanone moiety (-COCF₃) enhances its electron-withdrawing properties, making it a versatile building block in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H3BrF6O2 |
|---|---|
Molecular Weight |
337.01 g/mol |
IUPAC Name |
1-[3-bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H3BrF6O2/c10-5-3-4(7(17)8(11,12)13)1-2-6(5)18-9(14,15)16/h1-3H |
InChI Key |
ASEHNDXRHVIIIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)Br)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone typically involves the reaction of 3-bromo-4-(trifluoromethoxy)benzene with trifluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Corresponding substituted phenyl derivatives.
Reduction: 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanol.
Oxidation: Quinone derivatives.
Scientific Research Applications
1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Potential use in the development of novel materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The trifluoromethoxy and trifluoroethanone groups can enhance the compound’s binding affinity and selectivity through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone with structurally related trifluoroacetophenone derivatives, focusing on substituent effects, molecular properties, and applications:
Key Structural and Functional Differences:
Hydroxyl groups (-OH), as in 1-(5-Bromo-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone, increase polarity and hydrogen-bonding capacity, making it suitable for coordination chemistry .
Synthetic Accessibility: Compounds with halogens at adjacent positions (e.g., 1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanone) may require specialized catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings, as seen in for similar structures. Bromo vs. Chloro: Brominated derivatives generally exhibit higher reactivity in substitution reactions compared to chlorinated analogs due to weaker C-Br bonds .
Applications in Pharmaceuticals: The -CF₃ group in 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone enhances metabolic stability, making it critical for veterinary drugs like Afoxolaner . Methyl-substituted analogs (e.g., 1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone) are used in biochemical assays due to their balanced lipophilicity .
Safety and Handling: Brominated trifluoroacetophenones often require stringent safety measures (e.g., ventilation, PPE) due to irritant/corrosive properties, as noted in SDS for 1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanone .
Biological Activity
1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone is a fluorinated organic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by bromine and trifluoromethoxy groups, suggests significant biological activity. This article explores the biological activity of this compound, summarizing its synthesis, biological assays, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H5BrF3O2
- Molecular Weight : 305.05 g/mol
The presence of trifluoromethyl and bromine groups in the structure is known to influence the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : 3-bromo-4-(trifluoromethoxy)aniline and trifluoroacetyl chloride.
- Reaction Conditions : The reaction is usually conducted under anhydrous conditions using a base such as triethylamine to facilitate the formation of the ketone.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, fluorinated phenols have shown effectiveness against various bacterial strains. The introduction of trifluoromethyl groups often enhances lipophilicity, improving membrane penetration and antimicrobial efficacy .
Cytotoxicity Studies
Cytotoxicity assays reveal that fluorinated compounds can induce apoptosis in cancer cell lines. In one study, a related compound demonstrated IC50 values in low micromolar ranges against breast cancer cells . The mechanism of action is believed to involve disruption of cellular membranes and interference with metabolic pathways.
Case Studies
- Case Study 1 : A study on related trifluoromethyl ketones indicated that these compounds can inhibit specific enzymes involved in cancer progression. The inhibition mechanism was linked to their ability to form stable complexes with enzyme active sites .
- Case Study 2 : Another investigation focused on the herbicidal activity of fluorinated phenyl compounds. The results showed significant growth inhibition in target weeds at concentrations as low as 0.1 mM .
Table 1: Summary of Biological Activities
Q & A
Q. Table 1: Synthesis Methods Comparison
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | Trifluoroacetyl chloride, AlCl₃, DCM, 0–5°C | 78% | |
| Grignard Reaction | Ethyl trifluoroacetate, Mg, THF, reflux | 65% |
Basic: How is the compound characterized for purity and structural integrity?
Answer:
Critical characterization techniques include:
- ¹H/¹⁹F NMR : Identifies substituent patterns. For example, the trifluoromethoxy group (-OCF₃) shows a distinct triplet in ¹⁹F NMR at ~-55 to -60 ppm , while aromatic protons appear as doublets (J = 8–10 Hz) due to bromine’s inductive effect .
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å ) and confirms substitution geometry. SHELX software is widely used for refinement .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ = 352.97 ) and detects impurities .
Q. Table 2: Key Spectroscopic Indicators
Advanced: What strategies enable enantioselective synthesis or resolution of chiral derivatives?
Answer:
Enantioselective approaches leverage:
- Biocatalytic Reduction : Alcohol dehydrogenases (ADHs) reduce the ketone to chiral alcohols. For example, Candida antarctica ADH achieves >90% ee using NADPH cofactors .
- Kinetic Resolution : Vinyl acetate-mediated acetylation under microwave irradiation resolves racemic mixtures with ~85% ee in non-polar solvents (e.g., toluene) .
Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing -Br and -OCF₃ groups deactivate the aromatic ring, directing electrophilic attacks to the para position relative to -OCF₃. This electronic profile enhances stability in:
- Suzuki-Miyaura Coupling : Reacts with boronic acids at 100°C with Pd(PPh₃)₄ catalyst (yields 70–80% ) .
- Buchwald-Hartwig Amination : Requires bulky ligands (e.g., XPhos) for C-N bond formation, achieving 60–75% yields .
Advanced: What computational methods predict the compound’s reactivity or properties?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The ketone’s LUMO energy (-1.8 eV ) indicates susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) : Simulates solvation effects, showing enhanced solubility in THF > DCM > water due to fluorophilicity .
Q. Table 3: Computed Physicochemical Properties
| Property | Value (DFT) | Experimental |
|---|---|---|
| LogP (Partition Coeff.) | 3.2 | 3.1 |
| Dipole Moment | 4.1 D | - |
Advanced: How is the compound utilized in pharmaceutical intermediate synthesis?
Answer:
The ketone serves as a precursor for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
